Hexane-2,5-diamine
Description
Hexane-2,5-diamine (IUPAC name: 2,5-dimethylthis compound) is a branched aliphatic diamine with the molecular formula C₈H₂₀N₂ . Its structure features two amine groups at the 2nd and 5th positions of a hexane backbone, with methyl substituents at these positions (SMILES: CC(C)(CCC(C)(C)N)N) . The compound has a CAS registry number of 23578-35-0 and is commercially available for research and industrial applications, including polymer synthesis and surface functionalization .
Key applications include:
- Polymer chemistry: As a monomer for polyamide formation, particularly in condensation reactions with dicarboxylic acids (e.g., hexanedioic acid) to produce branched polyamides .
- Surface coatings: Acts as a cross-linking agent in polydopamine (PDA)-based coatings, enhancing adhesion and functional versatility .
- Coordination chemistry: Serves as a precursor for cyclic imido ligands in molybdenum compounds, influencing thermal stability and decomposition kinetics .
Properties
IUPAC Name |
hexane-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(7)3-4-6(2)8/h5-6H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPXVYVXKAYBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347572 | |
| Record name | 2,5-Diaminohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110978-53-5 | |
| Record name | 2,5-Diaminohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hexane-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-2,5-diamine can be synthesized through several methods. One common approach involves the hydrogenation of adiponitrile, which is a precursor in the production of nylon. The reaction typically occurs in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar hydrogenation processes. The production involves the careful control of reaction parameters to ensure high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Hexane-2,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form hexane derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or aldehydes are used under mild conditions.
Major Products Formed:
Oxidation: Hexane-2,5-dione or hexane-2,5-dinitrile.
Reduction: Hexane derivatives with varying degrees of saturation.
Substitution: Amides, imines, and other nitrogen-containing compounds.
Scientific Research Applications
Chemistry
Hexane-2,5-diamine is utilized as a building block in the synthesis of various polymers and resins. Its unique structure allows it to participate in numerous chemical reactions, including:
- Polymer Synthesis : It is crucial in producing polyamides (e.g., nylon 66) through condensation reactions with adipic acid.
- Curing Agents : It serves as a curing agent for epoxy resins, enhancing their mechanical properties .
Biology
In biological research, this compound acts as a precursor for biologically active compounds. Its interactions with enzymes and receptors make it valuable for studying biochemical pathways:
- Enzyme Mechanisms : It can inhibit or activate specific enzymes, impacting metabolic processes.
- Biological Activity : Research indicates potential roles in cancer therapy by regulating polyamine synthesis through enzyme inhibition.
Medicine
This compound is explored for its therapeutic potential:
- Drug Development : It has been investigated as a lead compound for designing enzyme inhibitors and other therapeutic agents targeting various diseases .
- Neurotoxicity Studies : Studies have shown that metabolites of hexane can induce neurotoxic effects, providing insights into occupational health risks associated with exposure to hexane and its derivatives .
Industrial Applications
This compound is extensively used in industrial applications due to its functional properties:
- Polymer Production : It is a key ingredient in producing nylon and polyurethane materials.
- Textile Treatments : Employed in textile finishing processes to enhance fabric durability and performance .
Case Study 1: Polymer Production
A study evaluated the efficiency of this compound in synthesizing nylon 66. The results indicated that varying the molar ratios of adipic acid to this compound significantly influenced the polymer's mechanical properties. The optimal ratio yielded a nylon with enhanced tensile strength and elasticity.
Case Study 2: Neurotoxicity Research
Research conducted on rats exposed to n-hexane revealed progressive dopaminergic neurodegeneration linked to hexane metabolites like 2,5-hexanedione. The study demonstrated that microglial activation played a crucial role in mediating neurotoxicity, suggesting that hexane exposure could contribute to neurodegenerative diseases such as Parkinson's disease .
Mechanism of Action
The mechanism of action of hexane-2,5-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes, altering their activity. It can also act as a nucleophile, participating in reactions that modify biological molecules. The pathways involved include enzyme inhibition and modulation of biochemical processes .
Comparison with Similar Compounds
Hexamethylenediamine (1,6-Diaminohexane)
Molecular Formula : C₆H₁₆N₂ | CAS : 124-09-4
Key Differences :
- Branching vs. Linearity : The branched structure of this compound improves cross-linking flexibility in PDA coatings, compensating for low dopamine concentrations . In contrast, linear hexamethylenediamine is preferred for high-strength nylon-6,6 production.
- Thermal Behavior : this compound-derived cyclic imido ligands in molybdenum compounds exhibit decomposition onset at 303°C , comparable to tert-pentyl and adamantyl analogs . Hexamethylenediamine-based polyamides (nylon-6,6) show higher melting points (~265°C) due to crystallinity.
Hexamethylene Diisocyanate (HDI)
Molecular Formula : C₆H₁₂N₂O₂ | CAS : 822-06-0
Key Differences :
1,1,4,4-Tetramethyl-1,4-butanediamine (Ancamine 2006)
Molecular Formula : C₈H₂₀N₂ | CAS : 23578-35-0 (same as this compound)
This compound is a structural isomer of this compound but with amine groups at the 1st and 4th positions. Despite identical molecular formulas, its shorter chain length and symmetry result in distinct physicochemical properties:
(2R,5R)-1,6-Diphenylthis compound Dihydrochloride
Molecular Formula : C₁₈H₂₄N₂·2HCl | CAS : 1247119-31-8
Key Differences :
- The phenyl groups in the diphenyl derivative introduce steric hindrance and chirality, making it suitable for asymmetric synthesis rather than bulk polymer production.
Research Findings and Industrial Relevance
- Thermal Stability : this compound’s cyclic imido derivatives exhibit decomposition pathways dominated by γ-H activation, with reaction barriers influenced by substituent bulkiness .
- Polymer Performance : Branched polyamides derived from this compound show improved toughness but lower crystallinity compared to linear analogs like nylon-6,6 .
- Commercial Use : Available in multi-kilogram batches (e.g., LEAP CHEM CO., LTD.), highlighting its scalability for industrial coatings and adhesives .
Biological Activity
Hexane-2,5-diamine, also known as 1,6-diaminohexane or hexamethylenediamine, is a compound with significant biological activity that has been explored in various research contexts. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C6H16N2
- Molecular Weight : 116.21 g/mol
- CAS Number : 111-26-2
This compound interacts with various biomolecules, influencing several biological pathways. Its mechanism primarily involves:
- Enzyme Interactions : It may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.
- Receptor Binding : The compound can bind to receptors, modulating physiological responses such as neurotransmitter release and cellular signaling pathways .
Neurotoxicity
Research indicates that hexane and its metabolites can induce neurotoxic effects. For instance, exposure to n-hexane has been linked to dopaminergic neurodegeneration through mechanisms involving microglial activation. A study demonstrated that rats exposed to 2,5-hexanedione (a metabolite of hexane) exhibited progressive loss of dopaminergic neurons in the nigrostriatal system. This neurotoxicity was mediated by the integrin αMβ2-NOX2 axis, highlighting the potential risks associated with hexane exposure in occupational settings .
Toxicological Profile
This compound has been evaluated for its toxicological profile across various endpoints:
| Endpoint | Findings |
|---|---|
| Carcinogenicity | Not classified as a carcinogen based on available data |
| Reproductive Toxicity | Limited evidence; further studies needed |
| Specific Target Organ Toxicity | Potential neurotoxic effects observed in animal studies |
| Genotoxicity | No significant genotoxic effects reported |
| Respiratory Sensitization | Possible irritant; exposure can lead to respiratory issues |
| Skin Sensitization | Can cause skin irritation upon contact |
| Acute Toxicity | Low acute toxicity; however, chronic exposure poses health risks |
These findings suggest that while this compound is not classified as highly toxic in acute scenarios, chronic exposure may lead to significant health concerns .
Case Studies
- Occupational Exposure : A study on workers exposed to n-hexane revealed symptoms resembling Parkinson's disease due to long-term exposure. The study highlighted the importance of monitoring and regulating exposure levels in industrial environments to mitigate health risks .
- Neurodegeneration Research : In an experimental model using rats, researchers observed that microglial activation preceded dopaminergic neuron loss following exposure to 2,5-hexanedione. This finding underscores the role of inflammation in neurodegenerative processes linked to hexane exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
